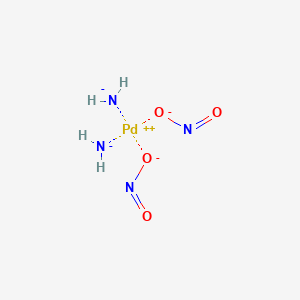
Diamminepalladium(II)nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Diamminedinitropalladium(II): is an organometallic compound with the chemical formula Pd(NO2)22 . It is a palladium complex where the palladium ion is coordinated with two nitrite ions and two ammonia molecules in a trans configuration. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonia and sodium nitrite. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: \ \text{PdCl}_2 + 2 \text{NH}_3 + 2 \text{NaNO}_2 \rightarrow \text{Pd[(NO}_2\text{)}_2_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of trans-Diamminedinitropalladium(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: The ammonia or nitrite ligands can be substituted with other ligands such as phosphines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Chemistry: trans-Diamminedinitropalladium(II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine: In biological research, trans-Diamminedinitropalladium(II) is studied for its potential anticancer properties. Palladium complexes have shown promise in inhibiting the growth of cancer cells by interacting with DNA and disrupting cellular processes.
Industry: The compound is used in the production of electronic components, particularly in the deposition of palladium films on substrates. It is also employed in the manufacture of catalytic converters for automobiles .
作用機序
The mechanism by which trans-Diamminedinitropalladium(II) exerts its effects involves the coordination of the palladium ion with various ligands. In catalytic processes, the palladium ion facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. In biological systems, the palladium ion can interact with biomolecules such as DNA and proteins, leading to cellular disruption and potential anticancer activity .
類似化合物との比較
trans-Diamminedichloropalladium(II): Similar structure but with chloride ligands instead of nitrite.
Tetraamminepalladium(II) chloride: Contains four ammonia ligands and chloride counterions.
Diamminepalladium(II) nitrate: Contains nitrate ligands instead of nitrite.
Uniqueness: trans-Diamminedinitropalladium(II) is unique due to its specific ligand arrangement, which imparts distinct catalytic properties. The presence of nitrite ligands allows for different reactivity compared to other palladium complexes, making it valuable in specific chemical transformations .
特性
分子式 |
H4N4O4Pd-2 |
|---|---|
分子量 |
230.48 g/mol |
IUPAC名 |
azanide;palladium(2+);dinitrite |
InChI |
InChI=1S/2HNO2.2H2N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |
InChIキー |
JUHDTMJXWBSGDK-UHFFFAOYSA-L |
正規SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


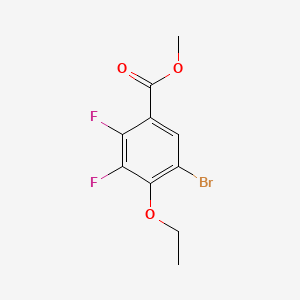
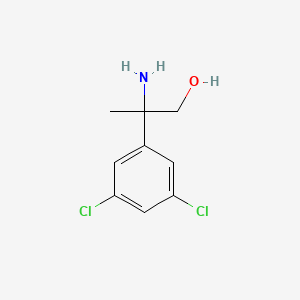
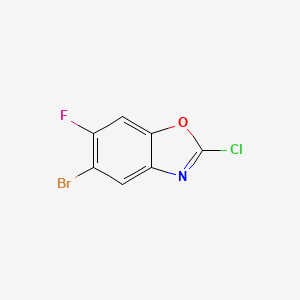

![1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B12335791.png)
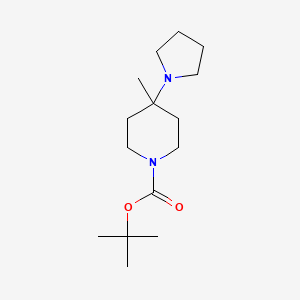
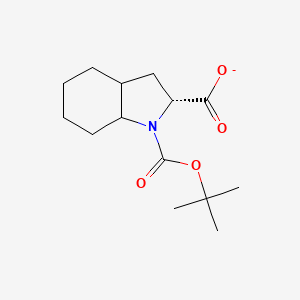
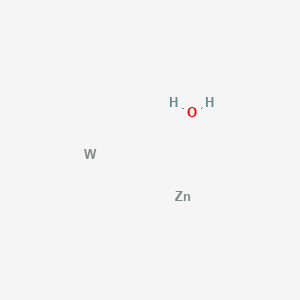
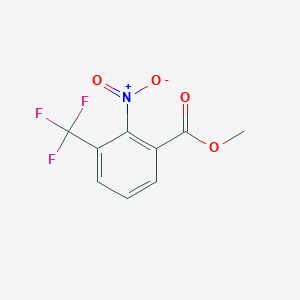
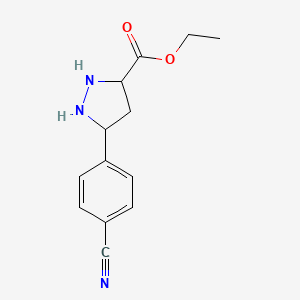
![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)
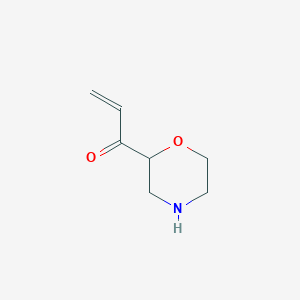

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)
